Thiophene-3,4-diol

概要

説明

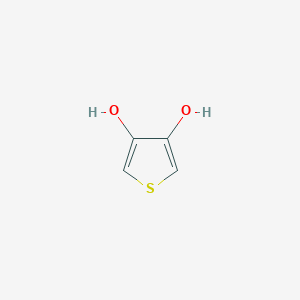

Thiophene-3,4-diol is a heterocyclic organic compound with the molecular formula C4H4O2S. It consists of a thiophene ring substituted with two hydroxyl groups at the 3 and 4 positions. Thiophene derivatives are known for their wide range of applications in various fields, including pharmaceuticals, materials science, and organic electronics .

準備方法

Synthetic Routes and Reaction Conditions: Thiophene-3,4-diol can be synthesized through several methods. One common approach involves the oxidation of thiophene-3,4-dicarboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide. Another method includes the hydroxylation of thiophene using reagents like osmium tetroxide or potassium osmate in the presence of a co-oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products .

化学反応の分析

Types of Reactions: Thiophene-3,4-diol undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form thiophene-3,4-dione.

Reduction: Reduction reactions can convert it to thiophene-3,4-dihydroxythiophene.

Substitution: Electrophilic substitution reactions can introduce different substituents at the 2 and 5 positions of the thiophene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Thiophene-3,4-dione.

Reduction: Thiophene-3,4-dihydroxythiophene.

Substitution: Various substituted thiophenes depending on the reagents used.

科学的研究の応用

Thiophene-3,4-diol has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: It is explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Industry: this compound is utilized in the development of organic semiconductors and conductive polymers for electronic devices

作用機序

The mechanism of action of thiophene-3,4-diol and its derivatives often involves interactions with biological macromolecules. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes. In electronic applications, the compound’s conductive properties are attributed to the delocalization of electrons within the thiophene ring, facilitating charge transport .

類似化合物との比較

- Thiophene-2,3-diol

- Thiophene-2,5-diol

- Thiophene-3,4-dione

- Thiophene-2,5-dione

Comparison: Thiophene-3,4-diol is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and properties. Compared to thiophene-2,3-diol and thiophene-2,5-diol, this compound exhibits different electronic and steric effects, making it suitable for distinct applications in materials science and pharmaceuticals .

生物活性

Thiophene-3,4-diol is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of thiophene, characterized by a five-membered aromatic ring containing sulfur. The presence of hydroxyl groups at positions 3 and 4 enhances its reactivity and biological activity. The molecular formula is C4H4O2S, with a molecular weight of approximately 132.14 g/mol.

Mechanisms of Biological Activity

Thiophene derivatives have been shown to exhibit various pharmacological effects, including:

- Antioxidant Activity : this compound demonstrates significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

- Antimicrobial Properties : Research has highlighted the compound's effectiveness against various pathogens. This compound exhibits notable activity against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Thiophene derivatives are known for their anti-inflammatory properties. This compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Antioxidant Activity

A study evaluated the total antioxidant capacity (TAC) of thiophene derivatives including this compound using the phosphomolybdenum method. The findings revealed that this compound exhibited antioxidant potency comparable to ascorbic acid . This suggests its potential use in treating oxidative stress-related diseases.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a recent investigation reported an IC50 value indicating effective inhibition of bacterial growth at low concentrations .

Anti-inflammatory Activity

Research into the anti-inflammatory effects of thiophene derivatives has shown that this compound can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. This inhibition could lead to therapeutic applications in treating conditions like arthritis .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anti-inflammatory | Inhibits COX enzymes |

Table 2: Comparative Analysis of Thiophene Derivatives

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Other Thiophenes | Variable | High | High |

特性

IUPAC Name |

thiophene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2S/c5-3-1-7-2-4(3)6/h1-2,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKQTNAUFAZSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433068 | |

| Record name | Thiophene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-59-8 | |

| Record name | 3,4-Thiophenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14282-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the emission spectrum of BBTP so unique?

A: BBTP exhibits a complex emission spectrum due to the presence of two ESIPT sites within its molecular structure []. This leads to the formation of three distinct tautomers in the excited state: the initial double enol form, a single ESIPT enol-keto tautomer, and a double ESIPT structure. Each tautomer contributes to the overall emission spectrum, resulting in multiple emission peaks.

Q2: How does computational chemistry help in understanding the ESIPT process in BBTP?

A: Theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) have provided valuable insights into the ESIPT mechanism of BBTP [, , , ]. These simulations, often coupled with post-Hartree-Fock methods like ADC(2) and CC2, allow researchers to model the electronic transitions and energy landscapes associated with the proton transfer process. Furthermore, incorporating solvent polarization models into these calculations helps elucidate the impact of the surrounding environment on the ESIPT dynamics [].

Q3: Can the ESIPT process in BBTP be manipulated?

A: Research suggests that modifying the BBTP structure through the introduction of electron-donating or electron-withdrawing groups can influence its ESIPT behavior [, ]. These modifications can alter the electron density distribution within the molecule, impacting the relative energies of the different tautomers and ultimately affecting the emission properties. This tunability makes BBTP derivatives promising candidates for applications requiring specific fluorescence profiles.

Q4: Has BBTP been explored for biological applications?

A: Yes, a water-soluble derivative of BBTP, BBT-mPEG, has been synthesized by conjugating BBTP with methoxypolyethylene glycol (mPEG) []. This modification significantly enhances the water solubility of the parent compound while maintaining its blue fluorescence (λem = 445 nm). BBT-mPEG exhibits low cytotoxicity and good photostability in a wide pH range, making it suitable for fluorescence imaging of living cells [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。